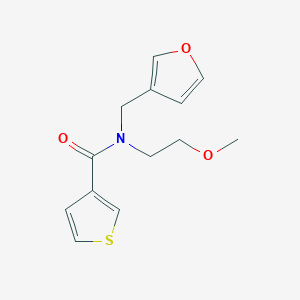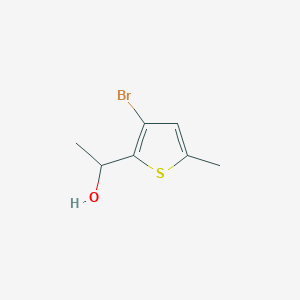
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL, also known as 3-Bromo-α,5-dimethyl-2-thiophenemethanol, is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 . It is a useful research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-bromo-5-methyl-2-thienyl)ethanol and its InChI code is 1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 . This indicates the presence of a bromine atom, a sulfur atom, and a hydroxyl group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.12 and is in liquid form . It has a storage temperature of -10 degrees . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Potential Health Effects of Occupational Chlorinated Solvent Exposure Chlorinated solvents, including those with brominated components, are commonly used in industrial settings. Their use has been associated with various adverse health effects, such as central nervous system and liver toxicity, based on studies involving toxicology, metabolism, animal, and human research. Despite their known risks, many of these solvents continue to be used widely. The impact of occupational exposure to these compounds, including brominated variants, on health is an area of ongoing research. The need for definitive, prospective biomarker studies to better understand these effects is emphasized, pointing to a gap in current research methodologies (A. Ruder, 2006).
Novel Brominated Flame Retardants in Indoor Environments Research on novel brominated flame retardants (NBFRs) has highlighted their increasing application and presence in indoor air, dust, consumer goods, and food. This review covers 63 NBFRs, focusing on their occurrence, environmental fate, and toxicity, including those with structures similar to 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL. The findings suggest a pressing need for further research on these compounds due to large knowledge gaps, indicating that many NBFRs are not included in monitoring programs or studies. The review calls for optimized analytical methods and further research on indoor environments and potential leaching of these compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Decabromodiphenyl Ethane Pollution and Toxicity
Decabromodiphenyl ethane (DBDPE), a new brominated flame retardant, is used as an alternative to decabromodiphenyl ether in various applications. Its environmental levels and human tissue burden show an upward trend. Despite its limited research, DBDPE demonstrates similar toxicity to its predecessor, affecting thyroid hormones balance and causing liver and reproductive damage. This review underscores the need for more comprehensive research on DBDPE's environmental presence and toxicological effects, suggesting it may be another persistent organic pollutant (Y. Yu, Y. Bai, T. Chen, 2018).
Safety And Hazards
特性
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBGAQROGIAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)
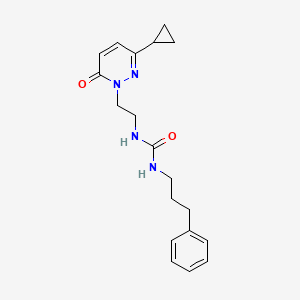
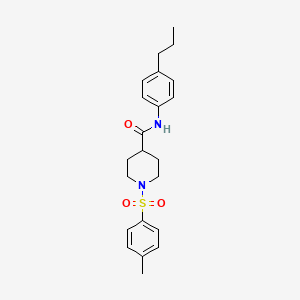
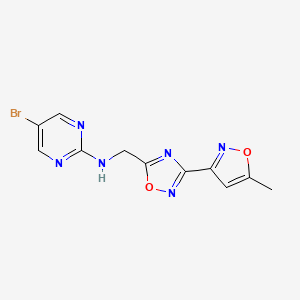
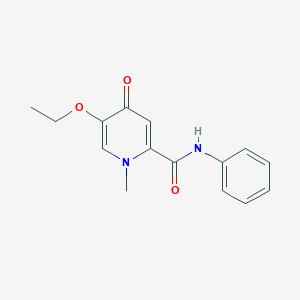
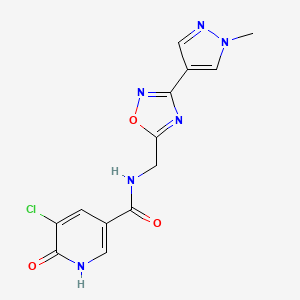
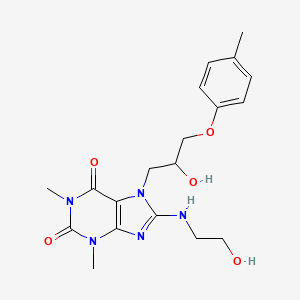
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2608918.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)
![8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2608922.png)
